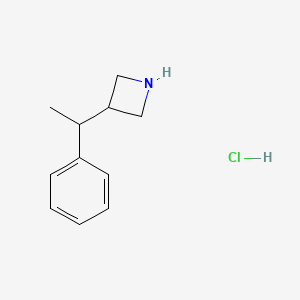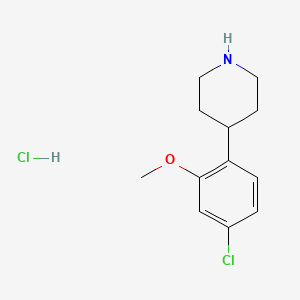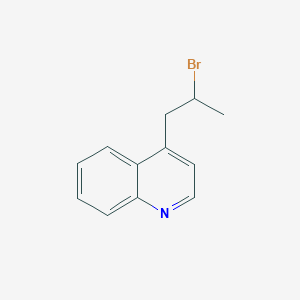
4-(2-Bromopropyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromopropyl)quinoline is an organic compound with the molecular formula C12H12BrN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromopropyl group at the fourth position of the quinoline ring makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromopropyl)quinoline typically involves the bromination of 4-propylquinoline. One common method is the reaction of 4-propylquinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, greener methods such as microwave-assisted synthesis and solvent-free conditions are being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Bromopropyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form tetrahydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).
Oxidation Reactions: Use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Utilize palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents like ethanol.
Major Products:
Substitution Reactions: Yield substituted quinoline derivatives.
Oxidation Reactions: Produce quinoline N-oxides.
Reduction Reactions: Form tetrahydroquinoline derivatives.
Coupling Reactions: Result in biaryl or heteroaryl-quinoline compounds.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromopropyl)quinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-Bromopropyl)quinoline largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair . The bromopropyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
4-Propylquinoline: Lacks the bromine atom, making it less reactive in substitution reactions.
4-(2-Chloropropyl)quinoline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
4-(2-Iodopropyl)quinoline: Contains an iodine atom, which can make it more reactive in certain types of chemical reactions.
Uniqueness: 4-(2-Bromopropyl)quinoline is unique due to the presence of the bromine atom, which makes it highly versatile in various chemical reactions. Its ability to undergo substitution, oxidation, reduction, and coupling reactions makes it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it a promising candidate for drug development and other biomedical applications .
Eigenschaften
Molekularformel |
C12H12BrN |
|---|---|
Molekulargewicht |
250.13 g/mol |
IUPAC-Name |
4-(2-bromopropyl)quinoline |
InChI |
InChI=1S/C12H12BrN/c1-9(13)8-10-6-7-14-12-5-3-2-4-11(10)12/h2-7,9H,8H2,1H3 |
InChI-Schlüssel |
PXACXLCALLZOPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=NC2=CC=CC=C12)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






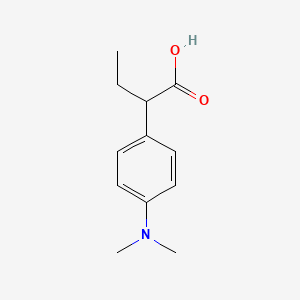
![rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride](/img/structure/B13604252.png)



![Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13604271.png)
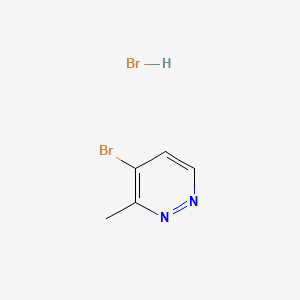
![2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13604288.png)
